11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
Description
This compound is a tricyclic heterocyclic system featuring a pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-5-one core. Key structural elements include a 4-butoxyphenyl group at position 11 and a 2-chlorophenylmethyl substituent at position 2. The butoxy group introduces hydrophobicity and electron-donating effects, while the 2-chlorophenyl moiety contributes steric bulk and electronic modulation via the ortho-chloro substituent. The compound’s synthesis and structural characterization likely employ X-ray crystallography, leveraging software such as SHELX for refinement . While direct biological data for this compound are absent in the provided evidence, structurally related analogs exhibit biological activities such as herbicidal and antimicrobial properties .
Properties
IUPAC Name |
11-(4-butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN5O2/c1-2-3-14-32-19-10-8-17(9-11-19)21-15-22-23-27-30(16-18-6-4-5-7-20(18)25)24(31)28(23)12-13-29(22)26-21/h4-13,21-23,26-27H,2-3,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTSGVUPIHQMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Crystallographic Comparison
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Steric Impact | Solubility Trend |
|---|---|---|---|
| 4-Butoxyphenyl | Electron-donating | High (long alkyl chain) | Low (hydrophobic) |
| 2-Chlorophenylmethyl | Electron-withdrawing | Moderate (ortho position) | Moderate (polar chloro) |
| 4-Methoxyphenyl | Electron-donating | Low | High (shorter chain) |
| Methyl | Neutral | Low | Moderate |
Research Findings
- Crystallography : Compounds with orthorhombic systems (e.g., ) exhibit tightly packed lattices due to C–H···π and π–π interactions, enhancing stability .
- Biological Activity : Chlorophenyl and methoxyphenyl derivatives show herbicidal and antimicrobial actions, suggesting the target compound may share similar applications .
- Synthesis : SHELX software remains critical for refining complex tricyclic structures, ensuring accurate bond-length and angle determinations .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimization involves systematic screening of reaction conditions (temperature, solvent, catalysts) and purification techniques. For example:
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance cyclization efficiency due to their high dielectric constants, as seen in similar tricyclic heterocycles .
- Catalyst Use : Transition-metal catalysts (e.g., Pd or Cu) may accelerate coupling reactions for aryl groups, as demonstrated in analogous tetrazolopyrimidine syntheses .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol improves purity, aligning with protocols for structurally related compounds .
Q. What experimental techniques are critical for characterizing its molecular structure?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D arrangement of the tricyclic core and substituents. For example, single-crystal diffraction at 293 K with a Bruker APEX2 detector (R factor < 0.05) ensures high precision, as applied to analogous hexaazatricyclo compounds .
- NMR Spectroscopy : 1H/13C NMR (400–600 MHz) identifies substituent environments (e.g., butoxyphenyl protons at δ 3.8–4.2 ppm and chlorophenylmethyl groups at δ 5.1–5.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 523.18) .
Q. How can computational modeling predict its reactivity or stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, MOPAC2009 software predicts stability trends in azatricyclo derivatives .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to evaluate aggregation or degradation risks .
Advanced Research Questions
Q. What strategies can elucidate the reaction mechanism of its formation?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via time-resolved FT-IR or HPLC. For instance, track the disappearance of precursor amines during cyclization .
- Isotopic Labeling : Use 15N-labeled precursors to trace nitrogen incorporation in the triazole ring, as applied in similar azatricyclo syntheses .
- DFT Transition-State Analysis : Identify rate-limiting steps (e.g., ring-closing via nucleophilic attack) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. How can its potential biological activity be systematically assessed?
- Methodological Answer :
- Targeted Assays : Screen against kinase or protease targets (e.g., EGFR or HIV-1 protease) using fluorescence polarization or SPR-based binding assays .
- ADMET Profiling : Predict pharmacokinetics via in silico tools (e.g., SwissADME) and validate with in vitro hepatic microsome stability tests .
- Cellular Uptake Studies : Use confocal microscopy with fluorophore-tagged analogs to evaluate membrane permeability .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference X-ray data (bond lengths/angles) with NMR-derived NOE correlations and IR vibrational modes .
- Dynamic Effects Analysis : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. rigid crystal states .
Q. What advanced methodologies integrate AI into studying this compound?
- Methodological Answer :
- AI-Driven Synthesis Planning : Use platforms like IBM RXN for retrosynthetic pathway prediction, trained on databases of azatricyclo reactions .
- Machine Learning (ML) for QSAR : Train models on PubChem datasets to correlate substituent effects (e.g., butoxy vs. methoxy groups) with bioactivity .
- COMSOL Multiphysics Simulations : Couple AI with finite element analysis to model reaction diffusion in microfluidic synthesis setups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
